Cholesteryl isoamyl ether

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

10,13-dimethyl-3-(3-methylbutoxy)-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56O/c1-22(2)9-8-10-24(5)28-13-14-29-27-12-11-25-21-26(33-20-17-23(3)4)15-18-31(25,6)30(27)16-19-32(28,29)7/h11,22-24,26-30H,8-10,12-21H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAJYEZUWQRKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306145 | |

| Record name | Cholesteryl isoamyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74996-30-8 | |

| Record name | NSC174258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesteryl isoamyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cholesteryl Isoamyl Ether: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl isoamyl ether, a derivative of cholesterol, is a lipophilic molecule with potential applications in drug delivery and liquid crystal research. This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis. Detailed experimental protocols, based on established methodologies for cholesteryl ether synthesis, are presented. All available quantitative data is summarized, and key chemical transformations are visualized to facilitate understanding and replication.

Chemical Structure and Properties

This compound, also known as (3β)-3-(3-methylbutoxy)cholest-5-ene or O-isopentyl-cholesterol, is characterized by a cholesterol backbone with an isoamyl ether linkage at the C3 position.[1] This modification significantly alters the polarity and potential intermolecular interactions compared to native cholesterol.

Chemical Structure:

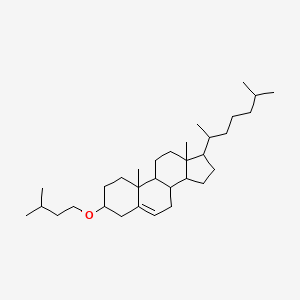

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is provided in Table 1. It is important to note that while the molecular formula and weight are well-established, experimental data on physical properties such as melting and boiling points are not widely reported in the literature.

| Property | Value | Reference |

| CAS Number | 74996-30-8 | [2][3] |

| Molecular Formula | C32H56O | [1][3] |

| Molecular Weight | 456.79 g/mol | [1][3] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Expected to be soluble in nonpolar organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods common for the preparation of steroidal ethers. The most direct and widely applicable method is the Williamson ether synthesis, which involves the reaction of a cholesterol-derived alkoxide with an isoamyl halide.[4][5][6][7] Alternative methods for the synthesis of cholesteryl ethers include the alcoholysis of cholesterol p-toluenesulfonate and the reaction of sodium cholesterylate with alkyl mesylates.[8]

Recommended Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable route to this compound. This SN2 reaction involves the formation of a sodium cholesterolate intermediate, which then acts as a nucleophile to displace a halide from an isoamyl halide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound CAS#: 74996-30-8 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Lipids: A Technical Guide to the Discovery and History of Cholesteryl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of lipid biochemistry, cholesteryl ethers represent a unique and often overlooked class of molecules. While their ester-linked counterparts, cholesteryl esters, have been extensively studied for their roles in cholesterol transport and storage, and their implication in various diseases, cholesteryl ethers have remained in a relative shadow. This technical guide delves into the core of their discovery, tracing the historical timeline from their first identification to the development of analytical techniques that allowed for their characterization. We will explore the initial experimental protocols that paved the way for their study, present key quantitative data from early research, and visualize the fundamental chemical distinctions and early investigative workflows. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the history and discovery of these intriguing lipids.

A Tale of Two Linkages: The Discovery of Cholesteryl Ethers

The history of cholesteryl ethers is intrinsically linked to the broader story of cholesterol and its derivatives. While the synthesis of a cholesteryl ester, cholesteryl benzoate, by Friedrich Reinitzer in 1888 is a well-documented event that led to the discovery of liquid crystals, the timeline for cholesteryl ethers is more subtle.[1][2][3] The foundational chemistry for synthesizing ethers, the Williamson ether synthesis, was developed by Alexander Williamson in 1850, providing the theoretical framework for the eventual synthesis of cholesteryl ethers.[4][5][6]

The first definitive identification of cholesteryl ethers in a biological context appears to have occurred in 1968 , when researchers isolated and characterized cholesteryl alkyl ethers from bovine cardiac muscle .[7] This discovery marked a significant step in recognizing that cholesterol could exist in this ether-linked form within tissues. Two years later, in 1970 , further research provided evidence for the existence of cholesteryl alk-1-enyl ethers in both bovine and porcine cardiac muscle, and importantly, provided the first quantitative data on their concentration in a specific tissue.[2]

These early discoveries highlighted the need for robust analytical methods to differentiate and quantify these ethers from the far more abundant cholesteryl esters. The development and application of techniques like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) in the 1960s were pivotal in enabling the separation and identification of these lipid classes.[6][8][9]

Quantitative Data from Early Studies

The initial quantitative analysis of cholesteryl ethers in biological tissues was a critical step in understanding their potential significance. The following table summarizes the key quantitative data from the early literature.

| Tissue | Cholesteryl Ether Subclass | Concentration | Year of Report | Reference |

| Bovine Cardiac Muscle | Cholesteryl alk-1-enyl ethers | 0.08 µmoles / 100 mg of neutral lipid | 1970 | [2] |

| Porcine Cardiac Muscle | Cholesteryl alk-1-enyl ethers | 0.01 µmoles / 100 mg of neutral lipid | 1970 | [2] |

Experimental Protocols of the Pioneers

The ability to isolate, identify, and synthesize cholesteryl ethers was fundamental to their discovery and characterization. Below are detailed methodologies from key early experiments.

Isolation and Identification of Cholesteryl Alkyl Ethers from Bovine Cardiac Muscle (1968)

This protocol outlines the pioneering work of identifying cholesteryl ethers in a biological sample.[7]

Objective: To isolate and identify cholesteryl alkyl ethers from bovine cardiac muscle.

Methodology:

-

Lipid Extraction: Total lipids were extracted from bovine cardiac muscle using a suitable solvent system (e.g., chloroform:methanol).

-

Column Chromatography: The total lipid extract was fractionated using silicic acid column chromatography to separate the neutral lipids from phospholipids (B1166683) and other polar lipids.

-

Thin-Layer Chromatography (TLC): The neutral lipid fraction was further separated by preparative TLC on silica (B1680970) gel plates. A solvent system was used to separate the different neutral lipid classes, including cholesteryl esters and the suspected cholesteryl ethers.

-

Gas-Liquid Chromatography (GLC): The band corresponding to the suspected cholesteryl ethers was scraped from the TLC plate, and the lipids were eluted. The eluted fraction was then analyzed by GLC to determine the presence of different alkyl chain lengths.

-

Mass Spectrometry (MS): The identity of the major cholesteryl ether peak from the GLC was confirmed by mass spectrometry, which provides definitive structural information based on the fragmentation pattern of the molecule.

Synthesis of Cholesteryl Alkyl Ethers via Alcoholysis of Cholesterol p-Toluenesulfonate (1980)

This method was described as being superior to the Williamson ether synthesis for preparing long-chain unsaturated alkyl ethers of cholesterol.[1]

Objective: To synthesize a range of cholesteryl alkyl ethers.

Methodology:

-

Preparation of Cholesterol p-Toluenesulfonate (Cholesteryl Tosylate): Cholesterol is reacted with p-toluenesulfonyl chloride in a suitable solvent (e.g., pyridine) to form cholesteryl tosylate. The tosylate group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

-

Alcoholysis: The cholesteryl tosylate is then reacted with the desired alcohol (e.g., a long-chain unsaturated alcohol) in a suitable solvent. The alkoxide generated from the alcohol acts as a nucleophile, displacing the tosylate group from the cholesterol backbone to form the cholesteryl ether.

-

Purification: The synthesized cholesteryl ether is then purified from the reaction mixture using techniques such as column chromatography to remove unreacted starting materials and byproducts.

-

Characterization: The purity and identity of the synthesized cholesteryl ether are confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Visualizing the Core Concepts

To better understand the historical and experimental context, the following diagrams illustrate key relationships and workflows.

Early Insights into Function and Signaling

The initial research on cholesteryl ethers was primarily focused on their existence and chemical nature. Consequently, the early literature is sparse on their specific physiological roles and signaling pathways, especially in contrast to the wealth of information on cholesteryl esters.

The non-hydrolyzable nature of the ether linkage in cholesteryl ethers, as opposed to the ester linkage, was a key early observation. This inherent stability led to their use as non-metabolizable tracers in studies of lipoprotein metabolism, although it was later found that they may not perfectly trace their ester counterparts in all biological systems.[10]

While specific signaling pathways directly initiated by cholesteryl ethers were not elucidated in the early period, the broader field of ether lipids, to which they belong, was beginning to be understood. Ether lipids, in general, are known to be important structural components of cell membranes, influencing membrane fluidity and the formation of lipid rafts—microdomains critical for cellular signaling.[11] It is plausible that cholesteryl ethers could also play a role in modulating these membrane properties, thereby indirectly influencing signaling events.

The signaling pathways related to cholesteryl esters are more clearly defined, often involving their hydrolysis to free cholesterol, which can then participate in various signaling cascades.[5][12] The inability of cholesteryl ethers to be hydrolyzed by the same enzymes suggests that their biological effects, if any, would be mediated through different mechanisms, possibly related to their physical presence in membranes or their interaction with specific binding proteins that remain to be fully characterized.

Conclusion

The discovery of cholesteryl ethers was a gradual process, emerging from the broader context of lipid chemistry and biochemistry. The pivotal identification of these molecules in bovine cardiac muscle in 1968 opened a new, albeit less explored, avenue in cholesterol research. The development of sophisticated analytical techniques was paramount to their initial characterization and differentiation from the more abundant cholesteryl esters. While the early research provided a fundamental understanding of their existence and chemical synthesis, their specific physiological roles and signaling pathways remain an area ripe for further investigation. This guide serves as a historical and technical foundation for researchers poised to unravel the remaining mysteries of these enigmatic lipids.

References

- 1. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for the existence of cholesteryl alk-1-enyl ethers in bovine and porcine cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways regulating the extracellular digestion of lipoprotein aggregates by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on cholesterol esterification in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FRACTIONATION OF CHOLESTEROL ESTERS BY THIN-LAYER CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and identification of cholesteryl alkyl ethers from bovine cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thin-layer chromatography of sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radiolabeled cholesteryl ethers trace LDL cholesteryl esters but not HDL cholesteryl esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

Cholesteryl Isoamyl Ether: An In-depth Technical Guide to its Liquid Crystal Phase Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cholesteryl-Based Liquid Crystals

Cholesteryl esters and ethers are a fascinating class of molecules known to exhibit thermotropic liquid crystal phases.[1][2] These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, possessing a degree of molecular order yet retaining the ability to flow. The arrangement of molecules in these phases is highly sensitive to temperature, leading to unique optical properties.[3][4]

The liquid crystalline behavior of these compounds is largely dictated by the molecular structure, particularly the nature of the alkyl chain attached to the cholesterol moiety.[2] The rigid cholesterol core provides the necessary structural anisotropy, while the flexible alkyl chain influences the packing and intermolecular interactions, which in turn determine the type of liquid crystal phase (e.g., cholesteric, smectic) and the transition temperatures between these phases.[2]

Anticipated Phase Behavior of Cholesteryl Isoamyl Ether

Based on the behavior of other short-chain cholesteryl esters and ethers, this compound is expected to exhibit a cholesteric liquid crystal phase. The isoamyl group, a branched five-carbon chain, will influence the melting and clearing points. The branching may disrupt the molecular packing compared to a linear pentyl chain, potentially leading to lower transition temperatures.

The expected phase transitions upon heating would be from a crystalline solid to a cholesteric liquid crystal phase, and then to an isotropic liquid. These transitions can be characterized by their specific temperatures and the enthalpy changes associated with them.

Table 1: Anticipated Thermal Properties of this compound

| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Notes |

| Crystal to Cholesteric | Tm | ΔHm | The melting point, where the solid crystal transitions into the liquid crystalline phase. The exact temperature is dependent on the purity of the sample. |

| Cholesteric to Isotropic | Tc | ΔHc | The clearing point, where the liquid crystal becomes a clear, isotropic liquid. This transition typically has a lower enthalpy change than the melting transition. |

Note: The values for Tm, ΔHm, Tc, and ΔHc for this compound are not currently available in published literature and would need to be determined experimentally.

Experimental Protocols

To fully characterize the liquid crystal phase behavior of this compound, a combination of synthesis and analytical techniques is required.

Synthesis of this compound

A robust method for the synthesis of cholesteryl alkyl ethers is through the alcoholysis of cholesterol p-toluenesulfonate (tosylate).[5] This method is generally superior to the etherification of sodium or potassium cholesterylate with alkyl halides.[5]

Experimental Workflow for Synthesis:

Detailed Methodology:

-

Preparation of Cholesterol p-Toluenesulfonate: Cholesterol is reacted with p-toluenesulfonyl chloride in the presence of pyridine. The pyridine acts as a base to neutralize the HCl byproduct. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product, cholesteryl p-toluenesulfonate, is then isolated and purified.

-

Alcoholysis with Isoamyl Alcohol: The purified cholesteryl p-toluenesulfonate is refluxed with an excess of isoamyl alcohol. The tosylate group is a good leaving group, and the isoamyl alcohol acts as the nucleophile to form the ether linkage.

-

Purification: The crude this compound is purified using column chromatography on silica (B1680970) gel. A suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) is used to separate the product from any unreacted starting materials and byproducts.

-

Characterization: The final product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Characterization of Liquid Crystal Phases

The thermotropic liquid crystal behavior of the synthesized this compound is primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Experimental Workflow for Characterization:

Detailed Methodologies:

-

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in a DSC instrument under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions.

-

The onset temperature of a peak is taken as the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.[6]

-

-

Polarized Optical Microscopy (POM):

-

A small amount of the this compound is placed on a clean glass microscope slide and covered with a coverslip.

-

The slide is placed on a hot stage attached to a polarized light microscope.

-

The sample is heated and cooled at a controlled rate while being observed between crossed polarizers.

-

Isotropic liquids appear dark under crossed polarizers, while anisotropic liquid crystal phases are birefringent and will appear bright and often exhibit characteristic textures.[7]

-

The temperatures at which changes in the optical texture occur are recorded and correlated with the transitions observed by DSC. The specific textures observed can help in identifying the type of liquid crystal phase (e.g., the focal conic texture of a cholesteric phase).

-

Signaling Pathways and Biological Relevance

Currently, there is no known signaling pathway directly involving this compound, as it is a synthetic compound. However, cholesteryl esters, the naturally occurring analogues, are crucial in cholesterol transport and storage within the body and are implicated in the pathology of atherosclerosis.[8] Synthetic, non-metabolizable cholesteryl ethers are often used as tracers in lipid research to study the movement and accumulation of lipoproteins.[9] Therefore, understanding the physical properties of this compound could be relevant for its potential application as a tool in biomedical research, particularly in studies related to lipid metabolism and transport.

Conclusion

While specific experimental data on the liquid crystal phase behavior of this compound remains to be determined, this guide provides a robust framework for its synthesis and characterization based on established methodologies for analogous cholesteryl derivatives. The anticipated cholesteric phase of this compound, governed by its unique molecular structure, offers potential for applications in materials science and as a probe in biological systems. The detailed experimental protocols provided herein are intended to facilitate further research into this and other novel cholesteryl ethers, paving the way for a deeper understanding of their structure-property relationships and potential applications.

References

- 1. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 4. Liquid Crystals [webmis.highland.cc.il.us]

- 5. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of cholesteryl isoamyl ether

An In-depth Technical Guide to Cholesteryl Isoamyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 74996-30-8) is a derivative of cholesterol, a vital lipid molecule in cellular membranes.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and analytical methodologies. Furthermore, it explores its applications, particularly in the realm of drug delivery, where cholesterol-based compounds are increasingly utilized for their biocompatibility and ability to interact with cell membranes.[2][3] This document is intended to serve as a detailed resource for professionals in research and drug development.

Physicochemical Properties

This compound, also known as O-Isopentyl-cholesterol, is a synthetic biochemical reagent.[4][5] Its core structure consists of the rigid steroid backbone of cholesterol linked to a flexible isoamyl group via an ether bond. This amphipathic nature influences its physical properties and makes it a subject of interest for applications in creating lipid-based delivery systems.[6]

The quantitative physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 74996-30-8 | [7] |

| Molecular Formula | C₃₂H₅₆O | [4][8] |

| Molecular Weight | 456.79 g/mol | [4] |

| Boiling Point | 516.6 ± 29.0 °C (Predicted) | [7] |

| Density | 0.94 ± 0.1 g/cm³ (Predicted) | [7] |

| Storage Temperature | -20°C | [7] |

Spectroscopic and Analytical Characterization

The identity and purity of this compound can be confirmed using standard spectroscopic and chromatographic techniques. Expected spectral characteristics are based on the known properties of ethers and the cholesterol framework.[10][11]

| Analytical Method | Expected Characteristics |

| Infrared (IR) Spectroscopy | Presence of a strong C-O stretching band in the 1050-1150 cm⁻¹ region, characteristic of an ether linkage. Absence of a broad O-H stretch (around 3300 cm⁻¹) from the parent cholesterol.[10][11] |

| ¹H NMR Spectroscopy | Signals for the protons on the carbon adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range. The numerous protons of the cholesterol steroid nucleus and the isoamyl chain would appear in the upfield region (approx. 0.6-2.5 ppm).[10][11] |

| ¹³C NMR Spectroscopy | The carbon atom of the cholesterol ring bonded to the ether oxygen (C-3) would show a downfield shift, typically appearing in the 50-80 ppm range.[11] |

| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) would likely show an ammonium (B1175870) adduct [M+NH₄]⁺. The mass spectrum would confirm the molecular weight of the compound.[12] |

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are provided below. These protocols are based on established methods for the synthesis and analysis of cholesteryl ethers and esters.

Synthesis of this compound

A common method for synthesizing cholesteryl alkyl ethers is through the alcoholysis of a cholesterol derivative, such as cholesterol p-toluenesulfonate (cholesteryl tosylate).[13] This two-step process involves first activating the hydroxyl group of cholesterol, followed by nucleophilic substitution with the isoamyl alkoxide.

Step 1: Synthesis of Cholesteryl Tosylate

-

Dissolve cholesterol in a suitable solvent such as pyridine (B92270) at room temperature.

-

Cool the solution in an ice bath (0-5°C).

-

Slowly add p-toluenesulfonyl chloride to the stirred solution.

-

Allow the reaction to proceed for several hours (e.g., 12-16 hours) at a low temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water and extract the product with a nonpolar solvent like diethyl ether.

-

Wash the organic layer sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude cholesteryl tosylate.

-

Purify the product by recrystallization.

Step 2: Synthesis of this compound

-

Prepare sodium isoamyloxide by reacting isoamyl alcohol with sodium hydride in an anhydrous solvent like toluene (B28343) or THF.

-

Add the purified cholesteryl tosylate from Step 1 to the sodium isoamyloxide solution.

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and carefully quench it with water.

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Evaporate the solvent and purify the crude this compound using column chromatography on silica (B1680970) gel.

Analytical Methods

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A nonpolar solvent system, such as hexane:diethyl ether (e.g., 70:30 v/v), is effective for separating cholesteryl ethers from cholesterol and other byproducts.[14]

-

Visualization: Staining with a solution like phosphomolybdic acid or potassium permanganate (B83412) followed by heating.

High-Performance Liquid Chromatography (HPLC):

-

Technique: Reversed-phase HPLC is suitable for the analysis of cholesterol and its derivatives.[15]

-

Column: A C18 column (e.g., µBondapak C18, 10 µm) can be used.[15]

-

Mobile Phase: An isocratic mobile phase of isopropanol (B130326) and acetonitrile (B52724) (e.g., 50:50 v/v) is often employed.[15]

-

Detection: UV detection at a low wavelength, such as 200-210 nm, is required due to the lack of a strong chromophore.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Technique: LC-MS provides both separation and mass identification, offering high sensitivity and specificity.[16]

-

Ionization: ESI is a common ionization technique. Cholesteryl esters typically form ammonium adducts that can be detected.

-

Fragmentation: Collision-induced dissociation of the parent ion often yields a characteristic fragment ion of m/z 369, corresponding to the cholesterol backbone, which can be used for quantification in selected reaction monitoring (SRM) mode.

Applications in Research and Drug Development

Cholesterol and its derivatives are integral to drug delivery research due to their biocompatibility and ability to be incorporated into lipid-based nanocarriers.[2][17] The ether linkage in compounds like this compound offers greater chemical stability against enzymatic cleavage compared to the more common ester linkage found in cholesteryl esters.[6]

Key Application Areas:

-

Lipid Nanoparticles and Liposomes: this compound can be incorporated into the lipid bilayer of nanoparticles and liposomes. This can enhance the stability of the formulation and modulate the release of encapsulated drugs.[2] The cholesterol moiety helps to stiffen and stabilize lipid membranes.[17]

-

Gene Delivery: Cationic cholesterol derivatives with ether linkages have demonstrated pronounced improvements in transfection efficiency for gene delivery.[6] The stable ether bond is advantageous for creating robust vectors that can protect genetic material (like siRNA or pDNA) and facilitate its entry into cells.[6][17]

-

Liquid Crystals: Cholesteryl esters are well-known for forming liquid crystalline phases, and their physical state can be sensitive to temperature.[18][19] While less studied, cholesteryl ethers may also exhibit mesomorphic behavior, which could be exploited in the development of stimuli-responsive materials for biomedical applications.[20]

Safety and Handling

This compound should be handled in a laboratory setting following standard safety protocols.

-

Storage: It is recommended to store the compound at -20°C for long-term stability.[7]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. While specific toxicity data is not available, compounds of this class may cause irritation.[19] All sales of this compound for research purposes may be final, with the buyer assuming responsibility for confirming its identity and purity.[8]

References

- 1. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Advantage of the ether linkage between the positive charge and the cholesteryl skeleton in cholesterol-based amphiphiles as vectors for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 74996-30-8 [m.chemicalbook.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chymist.com [chymist.com]

- 20. mriquestions.com [mriquestions.com]

In-Depth Technical Guide on the Solubility of Cholesteryl Isoamyl Ether in Organic Solvents

Introduction

Cholesteryl isoamyl ether, a derivative of cholesterol, belongs to the class of cholesterol ethers. These compounds, like the more extensively studied cholesteryl esters, are highly lipophilic. Their molecular structure, dominated by the rigid steroid nucleus and a flexible alkyl chain, dictates their solubility behavior in various organic solvents. Understanding this solubility is critical for a range of applications in research and drug development, including the formulation of lipid-based drug delivery systems, the study of lipid membranes, and in materials science. This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing foundational knowledge and practical methodologies for assessing the solubility of this compound.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is anticipated to be readily soluble in nonpolar organic solvents and sparingly soluble in polar organic solvents. Its large, nonpolar steroidal structure and the ether linkage contribute to its hydrophobicity.

High Solubility is expected in:

-

Halogenated Solvents: Chloroform, Dichloromethane

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Alkanes: Hexane, Cyclohexane

Moderate to Low Solubility is expected in:

-

Ketones: Acetone

-

Alcohols: Ethanol, Methanol, Isopropanol

Insolubility is expected in:

-

Water

Quantitative Solubility of Analogous Cholesteryl Esters

To provide a quantitative framework, the following table summarizes the solubility data for structurally similar cholesteryl esters in various organic solvents. This data can serve as a valuable starting point for solvent selection in experimental work with this compound.

| Cholesteryl Ester | Solvent | Solubility | Temperature (°C) |

| Cholesteryl Oleate | Chloroform | 100 mg/mL[] | Not Specified |

| Chloroform | 10 mg/mL[2] | Not Specified | |

| Toluene | 50 mg/mL (5%)[] | Not Specified | |

| Ethanol | Practically Insoluble[] | Not Specified | |

| Cholesteryl Acetate | Ethanol | 33.33 mg/mL[3] | Not Specified |

| Chloroform | Slightly Soluble[4][5] | Not Specified | |

| Methanol | Slightly Soluble[4][5] | Not Specified | |

| Cholesteryl Nonanoate (B1231133) | Chloroform | Soluble[6][7] | Not Specified |

| Ethanol | Soluble[6] | Not Specified | |

| Tetrahydrofuran | Soluble[7] | Not Specified | |

| Cholesteryl Stearate | Chloroform | Slightly Soluble[8] | Not Specified |

| Methanol | Slightly Soluble[8] | Not Specified | |

| Cholesterol | Ethanol | ~0.325 mg/mL (~32.5 mg in 100 ml)[9] | Not Specified |

| Acetone | ~0.325 mg/mL (~32.5 mg in 100 ml)[9] | Not Specified | |

| Isopropanol | ~0.489 mg/mL (48.9 mg in 100 ml)[9] | Not Specified |

Experimental Protocols for Solubility Determination

Several robust methods can be employed to determine the solubility of this compound. The choice of method depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method

This is a fundamental and straightforward method for determining solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or incubator is recommended.

-

Separation of Undissolved Solute: The saturated solution is carefully filtered (using a syringe filter, e.g., 0.22 µm PTFE) or centrifuged to remove all undissolved solid. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: The container with the dried solute is weighed. The process of drying and weighing is repeated until a constant mass is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent.

Shake-Flask Method with Quantitative Analysis

This method is highly accurate and is a standard in pharmaceutical sciences. It involves creating a saturated solution and then determining the concentration of the solute using an appropriate analytical technique.

Methodology:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the Gravimetric Method.

-

Separation of Undissolved Solute: Follow step 3 as described in the Gravimetric Method.

-

Sample Preparation: A precise volume of the clear, saturated solution is carefully withdrawn and diluted with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantitative Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is generated using standard solutions of known concentrations of this compound.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Similar to HPLC, a calibration curve is required.

-

UV-Vis Spectrophotometry: This method can be used if this compound possesses a chromophore or can be derivatized to produce a colored compound. A calibration curve is prepared by measuring the absorbance of standard solutions.

-

-

Calculation: The solubility is calculated by taking into account the dilution factor and the concentration determined from the analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method coupled with quantitative analysis.

Caption: Experimental workflow for solubility determination.

Logical Pathway for Solvent Selection

The following diagram outlines a logical approach for selecting appropriate solvents for solubility testing and application.

Caption: Logical pathway for solvent selection.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a strong predictive framework can be established based on its chemical structure and data from analogous cholesteryl esters. It is anticipated to have high solubility in nonpolar organic solvents. The experimental protocols detailed in this guide provide robust and reliable methods for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. This foundational data is essential for advancing research and development in fields where the manipulation and formulation of such lipophilic compounds are critical.

References

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CAS 1182-66-7: Cholesteryl nonanoate | CymitQuimica [cymitquimica.com]

- 7. Cholesteryl nonanoate, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 35602-69-8 CAS MSDS (Cholesteryl stearate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Thermal Properties of Cholesteryl Isoamyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cholesteryl Ethers and Their Thermal Behavior

Cholesteryl esters are well-studied for their liquid crystalline properties.[1] Cholesteryl ethers, while structurally similar, exhibit notable differences in their thermal behavior. Research on analogous compounds, such as cholesteryl oleyl ether, has shown that they exhibit the same phase transitions as their ester counterparts but at significantly lower temperatures.[2] For instance, the isotropic liquid to cholesteric transition for cholesteryl oleyl ether occurs at 29°C.[2] This suggests that the ether linkage, compared to the ester linkage, results in weaker intermolecular interactions, leading to reduced thermal stability of the liquid crystal phases.

It is anticipated that cholesteryl isoamyl ether, as a thermotropic liquid crystal, will exhibit a sequence of phase transitions upon heating from a solid state. These transitions would typically include melting from a crystalline solid to a smectic phase, followed by a transition to a cholesteric (chiral nematic) phase, and finally clearing to an isotropic liquid. These transitions are reversible upon cooling.

Quantitative Thermal Data

As of the latest literature review, specific quantitative data on the phase transition temperatures and enthalpies of this compound are not available. The following table is presented as a template to illustrate how such data would be structured for a homologous series of cholesteryl alkyl ethers. Data from such a series would be invaluable in predicting the behavior of the isoamyl (a branched C5) derivative.

Table 1: Phase Transition Temperatures and Enthalpies for a Homologous Series of Cholesteryl Alkyl Ethers (Illustrative)

| Alkyl Chain | Crystal to Mesophase Transition Temperature (°C) | Smectic to Cholesteric Transition Temperature (°C) | Cholesteric to Isotropic Transition Temperature (°C) | Enthalpy of Fusion (kJ/mol) | Enthalpy of Clearing (kJ/mol) |

| Butyl (C4) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Isoamyl (C5) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Hexyl (C6) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Octyl (C8) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Decyl (C10) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. The data for the homologous series and this compound are not currently available in the reviewed literature.

Experimental Protocols

The characterization of the thermal properties of this compound would involve a combination of calorimetric and microscopic techniques.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[3]

Objective: To identify the temperatures of melting, smectic-cholesteric, and cholesteric-isotropic (clearing) transitions and to quantify the enthalpy changes associated with these transitions.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

-

Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature above its expected clearing point (e.g., 150°C).[4]

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at the same constant rate back to the initial temperature.

-

Perform a second heating and cooling cycle to ensure the reproducibility of the thermal events.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks during heating corresponding to the phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to determine the thermal stability and decomposition temperature of a material.[5]

Objective: To determine the temperature at which this compound begins to decompose.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10-20°C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

-

Data Analysis: The TGA curve will plot the percentage of initial mass as a function of temperature. A significant drop in mass indicates the onset of thermal decomposition.

Polarized Light Microscopy (PLM)

Polarized Light Microscopy is a crucial technique for the visual identification of different liquid crystal phases based on their unique optical textures.

Objective: To visually observe the phase transitions and identify the characteristic textures of the smectic and cholesteric phases of this compound.

Methodology:

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.

-

Instrument Setup: Place the slide on a hot stage attached to a polarized light microscope. The polarizers should be in a crossed position.

-

Thermal Program:

-

Slowly heat the sample using the hot stage while observing it through the microscope.

-

Record the temperatures at which changes in the optical texture occur. These changes correspond to the phase transitions.

-

Upon heating, the crystalline solid will melt into a birefringent liquid crystal phase. The smectic phase often exhibits a focal-conic or fan-like texture, while the cholesteric phase is typically identified by an oily streak or fingerprint texture.

-

The transition to the isotropic liquid will be marked by the disappearance of all birefringence, resulting in a dark field of view.

-

Slowly cool the sample from the isotropic liquid and observe the formation of the liquid crystal phases again.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the thermal properties of this compound.

Phase Transition Pathway

This diagram illustrates the expected sequence of phase transitions for a thermotropic liquid crystal like this compound upon heating.

Conclusion

While direct experimental data on the thermal properties of this compound remains elusive, a robust framework for its characterization exists. The combined application of Differential Scanning Calorimetry, Thermogravimetric Analysis, and Polarized Light Microscopy provides a comprehensive approach to elucidating its phase transition temperatures, enthalpies, and thermal stability. Based on the behavior of analogous cholesteryl ethers, it is expected that this compound will exhibit smectic and cholesteric liquid crystal phases at temperatures lower than its ester counterparts. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to investigate the thermal characteristics of this and similar cholesteric liquid crystals.

References

- 1. A concise review on lipidomics analysis in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mriquestions.com [mriquestions.com]

- 5. Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the molecular structure of cholesteryl ethers

An In-depth Technical Guide to the Molecular Structure of Cholesteryl Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of cholesteryl ethers, their synthesis, and the experimental techniques used for their characterization. It is designed for professionals in research and drug development who require a deep understanding of these important lipid molecules.

Core Molecular Structure: Ethers vs. Esters

Cholesteryl ethers are derivatives of cholesterol where the hydroxyl group at the C-3 position is modified to form an ether linkage with an alkyl or aryl group. This structure is fundamentally different from the more commonly studied cholesteryl esters, which feature an ester bond at the same position.[1][2]

The defining feature of a cholesteryl ether is the C-O-C (ether) bond , which is significantly more stable and resistant to enzymatic hydrolysis compared to the C-O-C=O (ester) bond found in cholesteryl esters.[3] This chemical stability makes cholesteryl ethers invaluable tools in biomedical research, where they serve as non-metabolizable analogs to trace the fate of cholesteryl esters in biological systems.[3]

For instance, cholesteryl ethyl ether is an organic compound with the chemical formula C29H50O and a molecular weight of 414.71 g/mol , formed by the condensation of cholesterol with ethanol.[4]

Experimental Protocols

Synthesis of Cholesteryl Ethers

The synthesis of cholesteryl ethers is crucial for creating probes for research purposes. A common method involves the reaction of a fatty alcohol mesylate with the sodium salt of cholesterol.[5]

Detailed Protocol for Synthesis of Cholesteryl Oleyl Ether:

-

Preparation of Sodium Cholesteryloxide: Cholesterol is dissolved in dry toluene (B28343). An equimolar amount of sodium hydride is added portion-wise while stirring under an inert atmosphere (e.g., argon). The reaction is allowed to proceed at room temperature until hydrogen evolution ceases, indicating the formation of the sodium salt.

-

Preparation of Oleyl Mesylate: Oleyl alcohol is dissolved in dry pyridine (B92270) and cooled in an ice bath. Methane sulfonyl chloride is added dropwise, and the mixture is stirred for several hours at 0-5°C. The product is then extracted with diethyl ether and washed with dilute HCl and water.

-

Etherification Reaction: The prepared oleyl mesylate is dissolved in toluene and added to the sodium cholesteryloxide solution. Anhydrous dimethylformamide (DMF) is added to facilitate the reaction.[5] The mixture is heated to 80°C and stirred for 12-24 hours.[5]

-

Purification: The reaction mixture is cooled, washed with water to remove DMF and salts, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure cholesteryl oleyl ether.

Structural Elucidation Techniques

The precise molecular structure of synthesized cholesteryl ethers is confirmed using a combination of spectroscopic and spectrometric techniques.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the analysis of cholesteryl ethers and esters.[6] However, these molecules often exhibit poor ionization. The use of lithiated adducts can significantly enhance ionization efficiency and provide class-specific fragmentation patterns.[6]

Detailed Protocol for LC-MS/MS Analysis:

-

Sample Preparation: The purified cholesteryl ether is dissolved in a suitable organic solvent (e.g., chloroform (B151607)/methanol) to a concentration of 1-10 µM. Lithium chloride (LiCl) is added to the sample solution to a final concentration of 5-10 mM to promote the formation of lithiated adducts.

-

Chromatographic Separation (LC): The sample is injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase system, such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B).

-

Mass Spectrometric Detection (MS): The eluent is introduced into an ESI source operating in positive ion mode.

-

Full Scan (MS1): Acquire spectra to identify the [M+Li]+ precursor ion.

-

Tandem MS (MS/MS): The [M+Li]+ ion is selected for collision-induced dissociation (CID). For cholesteryl esters, a characteristic neutral loss of the cholestane (B1235564) fragment is often observed.[6] Similar fragmentation patterns are analyzed for ethers to confirm the cholesterol backbone and the specific ether side chain.

-

¹H and ¹³C NMR spectroscopy are used to provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the cholesterol backbone and the specific ether linkage.[7][8]

Detailed Protocol for NMR Analysis:

-

Sample Preparation: Approximately 5-10 mg of the purified cholesteryl ether is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired. Key resonances include the vinyl proton of the cholesterol ring (around 5.36 ppm) and the characteristic signals from the alkyl chain of the ether moiety.[7]

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to identify all unique carbon atoms.

-

2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and confirming the ether linkage at the C-3 position.[9]

-

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure, including precise bond lengths, bond angles, and packing arrangements in the solid state. While crystal structures for cholesteryl esters are well-documented, revealing monolayer and bilayer packing arrangements, specific crystallographic data for a wide range of cholesteryl ethers is less common in the literature.[10][11] The principles, however, remain the same. The process involves growing a high-quality single crystal of the compound and analyzing its diffraction pattern when exposed to an X-ray beam.

Quantitative Structural Data

The following table summarizes key quantitative data for representative cholesteryl ethers and the cholesterol backbone.

| Parameter | Molecule/Fragment | Value | Source |

| Molecular Formula | Cholesteryl Ethyl Ether | C₂₉H₅₀O | [4] |

| Molecular Weight | Cholesteryl Ethyl Ether | 414.71 g/mol | [4] |

| Molecular Formula | Cholesteryl Methyl Ether | C₂₈H₄₈O | [12] |

| Molecular Weight | Cholesteryl Methyl Ether | 400.7 g/mol | [12] |

| ¹H NMR Chemical Shift | |||

| C-6 Vinyl Proton | Cholesterol Backbone | ~5.36 ppm | [7] |

| C-18 Methyl Protons | Cholesterol Backbone | ~0.67 ppm | [7] |

| C-19 Methyl Protons | Cholesterol Backbone | ~1.01 ppm | [7] |

| X-ray Crystallography Data | (Data for Cholesteryl Myristate/Pentadecanoate Solid Solution as a proxy) | ||

| Space Group | Cholesteryl Ester Crystal | C2 (Monoclinic) | [10] |

| Unit Cell Parameter (a) | Cholesteryl Ester Crystal | 102.6 Å | [10] |

| Unit Cell Parameter (b) | Cholesteryl Ester Crystal | 7.59 Å | [10] |

| Unit Cell Parameter (c) | Cholesteryl Ester Crystal | 10.20 Å | [10] |

Biological Role and Signaling Context

Cholesteryl ethers are not typically found in significant quantities in vivo. Their primary role is in research as stable analogs of cholesteryl esters.[3] Cholesteryl esters are the primary form for cholesterol transport in lipoproteins and for intracellular storage in lipid droplets.[13][14] Dysregulation of cholesterol ester metabolism is linked to diseases like atherosclerosis.[1][15]

The enzymatic pathway for esterification involves the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[16] Cholesteryl ethers, by lacking a hydrolyzable ester bond, can be used to trace lipoprotein particle uptake and accumulation in cells and tissues without being metabolized, providing a cumulative measure of these processes.[3]

References

- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 2. Advantage of the ether linkage between the positive charge and the cholesteryl skeleton in cholesterol-based amphiphiles as vectors for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHOLESTERYL ETHYL ETHER [chembk.com]

- 5. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mriquestions.com [mriquestions.com]

- 12. Cholesterol methyl ether | C28H48O | CID 262105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. lipotype.com [lipotype.com]

- 14. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]

- 15. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 16. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Cholesteryl Isoamyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on cholesteryl isoamyl ether is limited in publicly available literature. This guide is a compilation of preliminary information and inferred applications based on the well-documented properties of similar cholesteryl ethers and esters. The experimental protocols provided are generalized templates that should be adapted and optimized for specific research purposes.

Introduction

Cholesteryl ethers are derivatives of cholesterol where the hydroxyl group is replaced by an ether linkage to an alkyl chain. These compounds, including the subject of this guide, this compound, are of significant interest due to their unique physicochemical properties. Their structural similarity to cholesteryl esters, which are crucial in biological systems for cholesterol transport and storage, makes them valuable tools in biomedical research.[1][2] Furthermore, the chirality and rigid steroidal core of the cholesterol moiety often impart liquid crystalline properties to its derivatives.[2][3]

This technical guide provides an overview of the potential applications of this compound, drawing parallels from existing research on other cholesteryl ethers. It covers proposed synthesis methods, potential applications in drug delivery and liquid crystals, and detailed, albeit hypothetical, experimental protocols for their investigation.

Synthesis of this compound

While specific synthesis routes for this compound are not widely published, a probable and effective method is the alcoholysis of cholesterol p-toluenesulfonate. This method has been proven superior for the synthesis of various cholesteryl alkyl ethers, particularly for preparing long-chain unsaturated alkyl ethers.[1] An alternative approach involves the etherification of sodium or potassium cholesterylate with an appropriate isoamyl halide or methanesulfonate.[1][4]

A generalized protocol for the synthesis via alcoholysis of cholesterol p-toluenesulfonate is presented below.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Potential Applications

Based on the known applications of other cholesteryl ethers and esters, this compound is a promising candidate for applications in drug delivery and as a component in liquid crystal formulations.

Drug Delivery Systems

Cholesterol and its derivatives are extensively used in the formulation of drug delivery systems such as nanoparticles, liposomes, and micelles.[5][6] The inclusion of cholesteryl moieties can enhance the stability of these carriers, improve biocompatibility, and facilitate cellular uptake.[6] this compound, with its lipophilic nature, could be incorporated into lipid-based nanoparticles to encapsulate and deliver hydrophobic drugs.

Table 1: Hypothetical Formulation Parameters for this compound Nanoparticles

| Parameter | Proposed Range/Value | Rationale |

| Composition | ||

| This compound | 5-20% (w/w) | As a core lipid component to enhance drug loading and stability. |

| Phospholipid (e.g., DSPC) | 40-60% (w/w) | Primary structural component of the nanoparticle. |

| PEG-lipid (e.g., DSPE-PEG) | 1-5% (w/w) | To provide a hydrophilic shell, increase circulation time, and prevent aggregation. |

| Drug (e.g., Paclitaxel) | 1-10% (w/w) | The therapeutic agent to be encapsulated. |

| Physical Properties | ||

| Particle Size (DLS) | 80-150 nm | Optimal size for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution, which is desirable for consistent in vivo performance. |

| Zeta Potential | -10 to -30 mV | A negative surface charge helps to prevent aggregation and opsonization. |

| Drug Loading | ||

| Encapsulation Efficiency | > 80% | A high percentage of the drug is successfully encapsulated within the nanoparticles. |

| Drug Loading Capacity | 5-15% | The weight percentage of the drug relative to the total weight of the nanoparticle. |

Liquid Crystals

Cholesteryl derivatives are well-known for forming cholesteric (chiral nematic) liquid crystal phases.[3][7] These materials exhibit unique optical properties, such as selective reflection of light, which makes them useful in applications like temperature sensors, optical filters, and flexible displays.[8][9] The isoamyl chain in this compound would influence the molecular packing and, consequently, the phase transition temperatures and the pitch of the cholesteric helix.

Table 2: Predicted Phase Transition Temperatures for this compound

| Transition | Predicted Temperature Range (°C) | Analytical Technique |

| Crystal to Smectic | 60-80 | Differential Scanning Calorimetry (DSC), Polarized Light Microscopy (PLM) |

| Smectic to Cholesteric | 80-95 | DSC, PLM |

| Cholesteric to Isotropic | 95-110 | DSC, PLM |

(Note: These are hypothetical values and would need to be determined experimentally.)

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis, characterization, and evaluation of this compound for the proposed applications.

Synthesis and Characterization of this compound

Objective: To synthesize this compound and confirm its structure and purity.

Materials: Cholesterol, p-toluenesulfonyl chloride, pyridine, isoamyl alcohol, toluene, silica (B1680970) gel for column chromatography, and appropriate solvents for recrystallization.

Protocol:

-

Tosylation of Cholesterol: Dissolve cholesterol in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride portion-wise while stirring. Allow the reaction to proceed overnight at room temperature.

-

Isolation of Cholesteryl Tosylate: Pour the reaction mixture into ice-water and extract the product with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Etherification: Dissolve the crude cholesteryl tosylate and an excess of isoamyl alcohol in toluene. Heat the mixture at 80°C for 24-48 hours.

-

Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

-

Characterization: Confirm the structure of the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the purity by high-performance liquid chromatography (HPLC).

Formulation and Characterization of this compound Nanoparticles

Objective: To formulate and characterize lipid-based nanoparticles incorporating this compound for drug delivery.

Materials: this compound, a phospholipid (e.g., DSPC), a PEGylated lipid (e.g., DSPE-PEG2000), a model hydrophobic drug (e.g., paclitaxel), chloroform (B151607), and a suitable aqueous buffer (e.g., PBS).

Protocol:

-

Lipid Film Hydration: Dissolve this compound, DSPC, DSPE-PEG2000, and paclitaxel (B517696) in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film.

-

Hydration: Hydrate the lipid film with PBS buffer by rotating the flask at a temperature above the lipid transition temperature.

-

Sonication/Extrusion: Subject the resulting suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form nanoparticles of a uniform size.

-

Characterization:

-

Particle Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Encapsulation Efficiency: Separate the unencapsulated drug from the nanoparticles by ultracentrifugation or size exclusion chromatography. Quantify the amount of encapsulated drug using HPLC.

-

Morphology: Visualize the nanoparticles using transmission electron microscopy (TEM) or cryo-TEM.

-

Caption: Nanoparticle formulation and characterization workflow.

Investigation of Liquid Crystalline Properties

Objective: To determine the liquid crystalline phases and transition temperatures of this compound.

Materials: Purified this compound.

Protocol:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small sample (2-5 mg) of this compound into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify endothermic and exothermic transitions corresponding to phase changes.

-

Cool the sample at the same rate to observe transitions upon cooling.

-

-

Polarized Light Microscopy (PLM):

-

Place a small amount of the sample on a microscope slide and cover with a coverslip.

-

Heat the slide on a hot stage.

-

Observe the sample through a polarized light microscope as the temperature is increased and decreased.

-

Identify different liquid crystal phases by their characteristic textures (e.g., focal conic texture for smectic phases, fingerprint texture for cholesteric phases).

-

Proposed Mechanism of Action in Drug Delivery

When formulated into nanoparticles, this compound would likely contribute to the stability of the lipid core. Upon intravenous administration, these nanoparticles would circulate in the bloodstream and preferentially accumulate in tumor tissues through the EPR effect. The nanoparticles would then be taken up by cancer cells via endocytosis. Inside the cell, the nanoparticles would release the encapsulated drug, which can then exert its cytotoxic effects.

Caption: Proposed mechanism of action for drug delivery.

Conclusion

While direct experimental data on this compound is scarce, its structural similarity to other well-studied cholesteryl ethers and esters suggests significant potential in the fields of drug delivery and material science. As a component of lipid-based nanoparticles, it may enhance the delivery of hydrophobic drugs. Its cholesterol moiety strongly indicates that it will exhibit liquid crystalline properties, making it a candidate for advanced optical materials. The experimental protocols and theoretical frameworks provided in this guide offer a starting point for researchers to explore the applications of this promising, yet understudied, compound. Further empirical investigation is necessary to fully elucidate its properties and validate its potential in these applications.

References

- 1. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 4. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. chymist.com [chymist.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Purification of Cholesteryl Isoamyl Ether by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl isoamyl ether is a cholesterol derivative with applications in various fields, including the formation of liquid crystals and as a component in drug delivery systems. The purity of this compound is critical for its performance and for ensuring reproducible results in research and development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization, including a general procedure and guidelines for solvent selection and optimization.

Principles of Recrystallization

The purification of this compound by recrystallization is based on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the crude this compound at an elevated temperature but will have low solubility for it at cooler temperatures. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. This differential solubility allows for the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the solvent.

Materials and Equipment

3.1. Reagents:

-

Crude this compound

-

Recrystallization Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexane, Acetone)

-

Deionized Water

3.2. Equipment:

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

-

Melting point apparatus

-

Analytical balance

Experimental Protocol

4.1. Solvent Screening Protocol

-

Place a small amount (e.g., 20-30 mg) of crude this compound into several separate test tubes.

-

Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube. Potential solvents include ethanol, isopropanol, ethyl acetate, and hexane.

-

Observe the solubility at room temperature. An ideal solvent should not dissolve the compound at this stage.

-

Gently heat the test tubes in a water bath and observe the solubility. A good solvent will dissolve the compound completely at an elevated temperature.

-

Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

-

Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.

-

If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be tested. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool to induce crystallization.

4.2. General Recrystallization Procedure (Single Solvent)

This protocol is a general guideline and should be optimized based on the results of the solvent screening. Ethanol is often a good starting point for the recrystallization of cholesteryl esters.

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask of appropriate size.

-

Add a magnetic stir bar to the flask.

-

Add a small amount of the chosen solvent (e.g., ethanol) to the flask, just enough to cover the solid.

-

Place the flask on a hot plate with stirring and gently heat the solvent to its boiling point.

-

Gradually add more hot solvent in small portions until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

-

-